N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-5-19(11(2)20)12-6-8-13(9-7-12)23-16-17-14(21-3)10-15(18-16)22-4/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSIUUQGVINNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the principal synthetic routes to produce "N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" involves a condensation reaction between 4-(4,6-dimethoxy-2-pyrimidinyloxy)aniline and ethyl acetate in the presence of an appropriate catalyst, often an acid such as hydrochloric acid, under reflux conditions. The reaction typically requires stringent temperature control to ensure the desired product's purity and yield.
Industrial Production Methods:
In industrial settings, the production is scaled up using continuous flow reactors, which offer enhanced control over reaction conditions, thus ensuring consistent quality. The process might involve purification steps such as recrystallization or column chromatography to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
This compound undergoes several chemical transformations, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidinyl rings.
Common Reagents and Conditions:
Typical reagents include:
For oxidation: Potassium permanganate in an aqueous medium.
For reduction: Lithium aluminum hydride in anhydrous ether.
For substitution: Halogenated compounds or nucleophiles under catalytic conditions.
Major Products:
Oxidation: Leads to the formation of carbonyl compounds or carboxylic acids.
Reduction: Results in the corresponding amines or alcohols.
Substitution: Generates substituted derivatives with modified functional groups.
Scientific Research Applications
"N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" finds applications across various scientific domains:
Chemistry: Used as a precursor for synthesizing more complex organic molecules. Its unique structure serves as a building block in organic synthesis.
Biology: Explored for its potential role in biochemical pathways due to its structural resemblance to naturally occurring compounds.
Medicine: Investigated for its potential pharmacological effects, such as enzyme inhibition or receptor modulation.
Industry: Employed in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms, largely dependent on its application context. In biochemical systems, it interacts with molecular targets such as enzymes or receptors, often through binding to active sites or modulating protein structures. Pathways involved include signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceuticals
Zaleplon (N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide)
- Molecular Formula : C₁₇H₁₅N₅O
- Molecular Weight : 305.34 g/mol
- Key Features :
- Pyrazolopyrimidine core instead of dimethoxy-pyrimidine.
- N-ethylacetamide group shared with the target compound.
- Application: Sedative hypnotic acting via GABA receptor modulation .
- Comparison :
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : 276.37 g/mol
- Key Features :
- Piperidine ring instead of pyrimidine.
- Propanamide chain instead of acetamide.
Structural Analogues in Agrochemicals
Rimsulfuron (1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonyl-2-pyridylsulfonyl)urea)
- Molecular Formula : C₁₄H₁₇N₅O₇S₂
- Molecular Weight : 431.44 g/mol
- Key Features :
- 4,6-Dimethoxypyrimidinyl group shared with the target compound.
- Sulfonylurea bridge instead of acetamide.
- Application : Herbicide inhibiting acetolactate synthase (ALS) in plants .
- Comparison :
Bispyribac-Sodium (Sodium 2,6-bis((4,6-dimethoxy-2-pyrimidinyl)oxy))benzoate)
Functional Group Variations
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide
- Molecular Formula : C₂₀H₂₀N₄O₄S
- Molecular Weight : 412.46 g/mol
- Key Features :
- Sulfamoylphenyl linkage instead of ethoxy-phenyl.
- 4,6-Dimethylpyrimidine instead of dimethoxy-pyrimidine.
Biological Activity
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 289.29 g/mol. Its structure includes a pyrimidine ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 4-acetamidophenol. The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under controlled temperature conditions to optimize yield and purity .
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial and anticancer effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth and have potential applications in treating infections .
Anticancer Activity
In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of signaling pathways critical for tumor growth. For example, compounds that inhibit RET kinase activity have shown promise in reducing cell proliferation associated with certain cancers .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant inhibition of bacterial strains by derivatives | Potential for development as new antibiotics |
| Study B | Showed anticancer activity in cell lines via enzyme inhibition | Could lead to new cancer therapies |
| Study C | Investigated structure-activity relationship (SAR) | Insights into optimizing efficacy and reducing side effects |
Case Study: Anticancer Activity
In a recent study involving various benzamide derivatives, compounds similar to this compound were tested for their ability to inhibit RET kinase. The results indicated that specific modifications to the chemical structure enhanced potency against cancer cell lines .
Future Directions
The ongoing research into this compound suggests promising avenues for further exploration:
- Optimization of Chemical Structure : Modifying the existing structure to enhance biological activity while minimizing toxicity.
- Expanded Biological Testing : Conducting more extensive in vivo studies to evaluate efficacy in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
